6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene
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Overview
Description
6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[331]non-6-ene is a complex organic compound with the molecular formula C₁₁H₁₈N₃O₅ It is characterized by its unique bicyclic structure, which includes a quaternary ammonium center and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene typically involves the N-alkylation of 1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide. The reaction conditions are influenced by the solvent polarity and the nature of substituents on the substrate. Electron-withdrawing groups tend to reduce the yield, while electron-donating groups increase it .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, such as the addition of chlorine in tetrachloromethane, leading to cyclization and the formation of tricyclic quaternary ammonium salts.
Dealkylation and Dehydrohalogenation: Reactions with sodium methoxide result in dealkylation and dehydrohalogenation, producing dealkylated and dehydrohalogenated products.
Common Reagents and Conditions
Electrophilic Addition: Chlorine in tetrachloromethane.
Dealkylation and Dehydrohalogenation: Sodium methoxide.
Major Products
Electrophilic Addition: 6-chloro-3-R-1,5-dinitro-3-azoniatricyclo[3.3.1.03,7]nonane chlorides.
Dealkylation and Dehydrohalogenation: 3-substituted 8-chloro-1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes.
Scientific Research Applications
6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene involves its reactivity with various reagents. For example, in electrophilic addition reactions, the compound’s nitro groups and quaternary ammonium center facilitate the addition of electrophiles, leading to cyclization and the formation of new products . The molecular targets and pathways involved in its reactions are primarily determined by its functional groups and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-enes: These compounds share a similar bicyclic structure but differ in their substituents and reactivity.
3,3-Dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene Iodides: These iodides are similar in structure but differ in their counterions and some chemical properties.
Uniqueness
6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[33The presence of the methoxy group can enhance the compound’s stability and modify its interaction with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H18N3O5+ |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
6-methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C11H18N3O5/c1-14(2)7-10(12(15)16)5-4-9(19-3)11(6-10,8-14)13(17)18/h4H,5-8H2,1-3H3/q+1 |
InChI Key |
LFZIMCUIZYMAGS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC2(CC=C(C(C2)(C1)[N+](=O)[O-])OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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